molecular formula C15H20O4 B1321725 Ethyl 4-oxo-4-(4-propoxyphenyl)butanoate CAS No. 39496-81-6

Ethyl 4-oxo-4-(4-propoxyphenyl)butanoate

Cat. No. B1321725
CAS RN: 39496-81-6
M. Wt: 264.32 g/mol
InChI Key: MOFWLZBMOHKLTR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various ethyl butanoate derivatives has been explored in the provided papers. For instance, ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate was synthesized and tested as an insect growth regulator, with its structure confirmed using various spectroscopic techniques . Similarly, a multistep synthesis of (S)-ethyl 2-(tert-butoxycarbonylamino)-3-(2-iodo-4,5-methylenedioxyphenyl)propanoate was developed, starting from commercially available l-DOPA . Another study reported the synthesis of novel ethyl 2-(4-(pyridin-2-yl-oxy)phenylamino)propanoates/acetates, with their structures characterized by NMR and X-ray diffraction . Additionally, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was prepared by reacting the lithium salt of ethyl cyanoacetate with a specific fluorinated compound .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed using a variety of techniques. For example, FT-IR, NMR, and ESI-MS were used to confirm the structure of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate . X-ray diffraction was employed to determine the structure of ethyl 2-Z-phenylhydrazono-3-E-methylthio(thioxo)methylhydrazone-butanoate, revealing a one-dimensional parallel structure . The structure of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was also elucidated, showing the compound exists as the enamine tautomer in the solid state .

Chemical Reactions Analysis

The papers discuss various chemical reactions involving ethyl butanoate derivatives. The chemoselective reaction of aryl azides with ethyl 3-oxo-4-(triphenylphosphoranylidene)butanoate resulted in the formation of novel (1H-1,2,3-triazol-5-yl)acetic acids . The decomposition reactions of model biofuels, including ethyl propanoate, were studied, revealing the lowest energy decomposition path and potential energy barriers . The synthesis of 4-phenyl-2-butanone from ethyl acetoacetate through a series of reactions, including Claisen's condensation and substitution reactions, was also described .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were analyzed using computational methods and experimental techniques. Density functional theory (DFT) was used to calculate molecular geometry and vibrational frequencies of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate . The enthalpies of formation and bond dissociation energies for ethyl propanoate were estimated using the CBS-QB3 method . The herbicidal activities of novel ethyl 2-(4-(pyridin-2-yl-oxy)phenylamino)propanoates/acetates were evaluated, with one compound showing comparable activity to a commercial herbicide .

Scientific Research Applications

Chemoselective Reactions

Ethyl 4-oxo-4-(4-propoxyphenyl)butanoate has been explored in chemoselective reactions. For instance, Pokhodylo, Matiychuk, and Obushak (2009) studied the reaction of aryl azides with ethyl 3-oxo-4-(triphenylphosphoranylidene)butanoate, finding it chemoselectively forms one of two possible isomers, leading to the synthesis of novel (1H-1,2,3-triazol-5-yl)acetic acids (Pokhodylo et al., 2009).

Photolabile Protecting Groups in Nanofluidics

Ali et al. (2012) utilized a derivative, 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid, as a photolabile protecting group to demonstrate optical gating in nanofluidic devices. This innovative application involved synthetic ion channels, where irradiation removed hydrophobic molecules, enabling ionic species' UV-light-triggered transport (Ali et al., 2012).

Novel Synthesis Approaches

Ethyl 4-oxo-4-(4-propoxyphenyl)butanoate has been integral in novel synthetic methods. Harikrishnan et al. (2013) demonstrated a microwave-mediated, catalyst- and solvent-free regioselective Biginelli reaction for synthesizing novel tetrahydropyrimidines (Harikrishnan et al., 2013).

Fluorescence Properties in New Compounds

Krzyżak, Śliwińska, and Malinka (2015) synthesized new compounds, including derivatives of ethyl 4-oxo-4-(4-propoxyphenyl)butanoate, exploring their fluorescence properties in different solvents. These findings highlight potential applications in optical materials and sensing technologies (Krzyżak et al., 2015).

Enzymatic Activity and Inhibitors

In the field of biochemistry, Nazir et al. (2018) investigated indole-based hybrid oxadiazole scaffolds involving ethyl 4-(1H-indol-3-yl)butanoate. Their studies on urease inhibitors showcased significant therapeutic potential for these compounds (Nazir et al., 2018).

properties

IUPAC Name

ethyl 4-oxo-4-(4-propoxyphenyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-3-11-19-13-7-5-12(6-8-13)14(16)9-10-15(17)18-4-2/h5-8H,3-4,9-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFWLZBMOHKLTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)CCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10605848
Record name Ethyl 4-oxo-4-(4-propoxyphenyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10605848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-oxo-4-(4-propoxyphenyl)butanoate

CAS RN

39496-81-6
Record name Ethyl 4-oxo-4-(4-propoxyphenyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10605848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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